molecular formula C18H9F3N2O B2578402 3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-50-7

3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No. B2578402
CAS RN: 147508-50-7
M. Wt: 326.278
InChI Key: CNDITQVEPOHLRX-UHFFFAOYSA-N
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Description

This compound is also known as TP-3654 . It is a small molecule and is currently under investigation . The chemical formula is C22H25F3N4O .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazinone moiety, which contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality . The average weight of the molecule is 418.464 and the monoisotopic weight is 418.19804593 .

Scientific Research Applications

Pharmaceutical Synthesis:

Herbicides:

Mechanism of Action

The mechanism of action for this compound is not available . Pyridazinone derivatives have been found to possess a variety of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, activity for neurological disorders, and many other properties .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F3N2O/c19-18(20,21)11-5-3-4-10(8-11)15-9-14-16(23-22-15)12-6-1-2-7-13(12)17(14)24/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDITQVEPOHLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one

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